molecular formula C21H16N2O3S B2957328 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide CAS No. 313469-58-8

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide

Cat. No.: B2957328
CAS No.: 313469-58-8
M. Wt: 376.43
InChI Key: AOZYHCYFSOHWLY-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide is a synthetic compound featuring a benzothiazole core, a scaffold of significant interest in modern therapeutic chemistry . The benzothiazole ring system is recognized for its versatile heterocyclic framework, which allows for interaction with a diverse array of biological targets . This particular structure integrates the benzothiazole moiety with phenolic and phenoxyacetamide functional groups, suggesting potential for multifaceted biological activity. Compounds based on the benzothiazole nucleus have been extensively investigated for a wide spectrum of pharmacological activities, which may inform the research direction for this analog. These activities include anti-cancer properties, with some derivatives acting as inhibitors for targets such as phosphoinositide 3-kinase γ (PI3Kγ) and various kinases . The scaffold also shows promise in anti-neurodegenerative research; for instance, the benzothiazole-based drug Riluzole is used for amyotrophic lateral sclerosis, and Flutemetamol is employed in imaging amyloid plaques in Alzheimer's disease . Furthermore, benzothiazole derivatives have demonstrated anti-inflammatory, anti-viral, and anti-microbial effects in research settings, making them a valuable template for discovering new therapeutic agents . The presence of the benzothiazole ring in this compound makes it a candidate for probing these and other biological pathways. This product is intended for research purposes to help scientists further elucidate the structure-activity relationships and mechanism of action of this promising class of molecules.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c24-18-11-10-14(22-20(25)13-26-15-6-2-1-3-7-15)12-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZYHCYFSOHWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with carboxylic acids or their derivatives to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Addition: Electrophilic addition reactions may involve the use of Lewis acids like aluminum chloride (AlCl₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its benzothiazole core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide has been studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.

Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties and applications.

Mechanism of Action

The mechanism by which N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide exerts its effects involves interactions with molecular targets and pathways. The benzothiazole core can bind to enzymes and receptors, modulating their activity. The phenol group and phenoxyacetamide moiety contribute to the compound's ability to interact with biological systems, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares structural similarities with several benzothiazole-acetamide derivatives but differs in substituent patterns, which critically affect physicochemical and biological properties. Key analogs include:

Compound Name Key Substituents/Modifications Biological/Functional Relevance Reference
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide (BTHPA) Hydroxy group at phenyl position; lacks phenoxyacetamide Fluoride ion sensing via ESIPT mechanism
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Bromophenyl-thiazole core; triazole-phenoxymethyl linker Potential α-glucosidase inhibition (docking studies)
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (20) Trifluoromethyl-benzothiazole; dihydropyrimidinyl-thio group CK1 kinase inhibition
N-(Substituted quinazolinone-thioacetamide derivatives (5–10) Quinazolinone core; sulfamoylphenyl and arylthiazole substituents Antimicrobial activity

Physicochemical Properties

  • Compound 9c: Melting point = 189–191°C . Quinazolinone derivatives (5–10): Melting points range from 170–315°C, influenced by sulfonamide and aryl groups .
  • Spectral Data: IR: Target compound’s hydroxy and amide groups would show ν(OH) ~3200 cm⁻¹ and ν(C=O) ~1680 cm⁻¹, similar to BTHPA . NMR: Aromatic protons in benzo[d]thiazole appear as doublets (δ 7.5–8.5 ppm), while phenoxy protons resonate at δ 6.8–7.3 ppm .

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) IR ν(C=O) (cm⁻¹) ¹H-NMR (δ, ppm) Key Signals Biological Activity
Target compound Not reported ~1680 δ 7.2–8.5 (aromatic), δ 4.6 (OCH₂) Under investigation
9c 189–191 1682 δ 7.8 (Br-phenyl), δ 8.2 (triazole) α-Glucosidase inhibition
BTHPA >200 1663 δ 6.8 (OH), δ 7.5 (benzothiazole) Fluoride sensing
Compound 20 215–217 1675 δ 7.6 (CF₃), δ 3.8 (OCH₃) CK1 inhibition (IC₅₀ = 0.8 µM)
Quinazolinone derivative 8 315.5 1658 δ 7.3 (sulfamoyl), δ 2.3 (CH₃) MIC = 8 µg/mL (S. aureus)

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on various studies that highlight its efficacy, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety linked to a 4-hydroxyphenyl group and a phenoxyacetamide structure. This unique combination contributes to its biological properties, particularly in enzyme inhibition and anti-inflammatory activities.

1. Enzyme Inhibition

One of the primary areas of research has focused on the compound's ability to inhibit specific enzymes, particularly cyclooxygenase-2 (COX-2) . Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting COX-2, which is crucial in the inflammatory response.

  • Case Study : A study synthesized several derivatives of N-(benzo[d]thiazol-2-yl)-2-phenoxyacetamide and evaluated their COX-2 inhibitory activity. The findings indicated that certain derivatives showed promising results with IC50 values comparable to standard anti-inflammatory drugs .

2. Acetylcholinesterase Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE) , an enzyme linked to neurodegenerative diseases such as Alzheimer's.

  • Research Findings : Compounds similar in structure to this compound have been shown to possess significant AChE inhibitory activity. For instance, a related compound exhibited an IC50 value of 2.7 µM, suggesting potential for therapeutic use in cognitive disorders .

The biological activities of this compound can be attributed to various mechanisms:

  • Molecular Docking Studies : Computational analyses indicate strong binding interactions with target enzymes, suggesting that structural modifications can enhance potency and selectivity .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups within the compound significantly influences its biological activity. For example, modifications in the phenolic structure can lead to enhanced enzyme inhibition .

Data Table: Biological Activities Summary

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
COX-2 InhibitionCOX-2Varies
AChE InhibitionAChE2.7
Analgesic ActivityPain PathwaysNot specified

Clinical Implications

The promising biological activities suggest that this compound could serve as a lead compound for developing new therapies for inflammatory diseases and neurodegenerative disorders. Further studies are needed to explore its pharmacokinetics, toxicity profiles, and long-term efficacy in clinical settings.

Q & A

Advanced Research Question

  • Thiazole Modifications : Substitutions at the 2-position of the thiazole ring (e.g., electron-withdrawing groups like -CF₃) enhance metabolic stability and target affinity, as seen in kinase inhibitors .
  • Phenoxyacetamide Tail : Bulky substituents (e.g., naphthyl or fluorophenyl groups) improve hydrophobic interactions with enzyme active sites, as observed in quinazolinone derivatives with anticancer activity .
    Methodological Insight : Structure-activity relationship (SAR) studies using in vitro assays (e.g., IC₅₀ determination) guide optimization .

What environmental sensing applications utilize this compound, and what mechanisms drive its function?

Advanced Research Question
The compound’s derivatives (e.g., BTHPA) act as fluoride ion sensors via an excited-state intramolecular proton transfer (ESIPT) mechanism. Key steps include:

  • Si–O Bond Cleavage : Fluoride-induced hydrolysis of tert-butyldiphenylsilyl (TBDPS) groups generates a phenolic hydroxyl, triggering a redshift in fluorescence emission .
  • Detection Limits : Optimized derivatives achieve sub-ppm sensitivity in aqueous media, validated via fluorescence spectroscopy and quantum yield calculations .

How can researchers address low yields or purity challenges during synthesis?

Advanced Research Question
Common Issues :

  • Intermediate Instability : Protect reactive groups (e.g., -OH) with TBDPS or acetyl during coupling steps .
  • Byproduct Formation : Use scavengers (e.g., triethylamine) to neutralize HCl during chloroacetyl chloride reactions .
    Optimization Strategies :
  • Temperature Control : Maintain reflux at 80°C for thiazole-amine coupling to minimize side reactions .
  • Chromatography : Employ gradient elution (hexane/ethyl acetate) for challenging separations of regioisomers .

What computational tools are recommended for predicting pharmacokinetic properties?

Advanced Research Question

  • Lipophilicity (LogP) : Calculated via Molinspiration or SwissADME to assess blood-brain barrier penetration .
  • Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., CK1 enzymes or immunoproteasomes) .
  • Metabolic Stability : Predict cytochrome P450 interactions using ADMETlab 2.0 .

How do contradictory data on biological activity arise, and how should they be resolved?

Advanced Research Question
Sources of Contradiction :

  • Assay Variability : Differences in cell lines (e.g., HCT-116 vs. HEK293) or incubation times affect IC₅₀ values .
  • Solubility Limits : Poor aqueous solubility may underreport activity; use DMSO carriers ≤0.1% to avoid cytotoxicity .
    Resolution : Cross-validate with orthogonal assays (e.g., SPR for binding affinity, Western blot for target inhibition) .

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